molecular formula C9H7BF2N2O2 B14085160 (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid

(1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B14085160
M. Wt: 223.97 g/mol
InChI Key: UPJZCDHYZPGZAG-UHFFFAOYSA-N
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Description

(1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, fluorinated biaryl derivatives, and various functionalized organic compounds .

Scientific Research Applications

Chemistry

In chemistry, (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid is used as a building block for synthesizing complex organic molecules. It is particularly valuable in the synthesis of fluorinated biaryl derivatives via Suzuki-Miyaura cross-coupling reactions .

Biology

This compound has shown potential in biological research, particularly in the development of enzyme inhibitors and probes for studying biological pathways .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has been investigated for its cytostatic activity against various cancer cell lines .

Industry

Industrially, this compound is used in the production of advanced materials, including liquid crystals and polymers. Its unique chemical properties make it suitable for applications in electronics and optoelectronics .

Mechanism of Action

The mechanism of action of (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Fluorophenylboronic acid
  • Phenylboronic acid

Uniqueness

Compared to similar compounds, (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid offers unique advantages due to the presence of both the pyrazole ring and the 3,4-difluorophenyl group. These structural features enhance its reactivity and specificity in various chemical reactions, making it a versatile tool in synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H7BF2N2O2

Molecular Weight

223.97 g/mol

IUPAC Name

[1-(3,4-difluorophenyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C9H7BF2N2O2/c11-8-2-1-7(3-9(8)12)14-5-6(4-13-14)10(15)16/h1-5,15-16H

InChI Key

UPJZCDHYZPGZAG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2=CC(=C(C=C2)F)F)(O)O

Origin of Product

United States

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